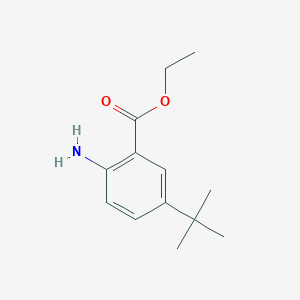

Ethyl 2-amino-5-(tert-butyl)benzoate

Description

Ethyl 2-amino-5-(tert-butyl)benzoate is an aromatic ester featuring an amino group at the ortho-position and a bulky tert-butyl substituent at the meta-position relative to the ester moiety. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 233.30 g/mol. The tert-butyl group enhances steric hindrance and lipophilicity, influencing solubility, reactivity, and metabolic stability .

- Gewald reactions for thienopyran derivatives using tert-butyl cyanoacetate and substituted ketones .

- Mercury-mediated coupling for organometallic analogs, as seen in (2-amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride synthesis .

- Carbamate formation via hydrazine and ethanol, a common approach for tert-butyl-protected intermediates .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-amino-5-tert-butylbenzoate |

InChI |

InChI=1S/C13H19NO2/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8H,5,14H2,1-4H3 |

InChI Key |

OGWAFKDAUXFYHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(tert-butyl)benzoate typically involves the esterification of 2-amino-5-(tert-butyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(tert-butyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(tert-butyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(tert-butyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-bromo-5-methylbenzoate

- Molecular Formula: C₁₀H₁₂BrNO₂ .

- Key Differences : Replaces the tert-butyl group with a methyl substituent and introduces a bromine atom at position 3.

- Impact: Bromine increases molecular weight (MW = 274.12 g/mol) and electronegativity, favoring nucleophilic substitution reactions.

- Applications : Brominated analogs are intermediates in pharmaceutical synthesis, but the tert-butyl variant may exhibit better metabolic stability due to reduced enzymatic degradation .

Tert-butyl 2-amino-5-fluorobenzoate

Ethyl 4-aminobenzoate Derivatives

- Example: (2-Amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride .

- Key Differences : Mercury or selenium substituents introduce heavy metals, altering reactivity and toxicity.

- Impact: Mercury derivatives enable organometallic coupling reactions but pose environmental and safety risks. Ethyl 2-amino-5-(tert-butyl)benzoate avoids metal toxicity, making it preferable for biomedical applications .

Ethyl Benzoate Derivatives with Trifluoromethyl Groups

- Example : Ethyl-4-(5-(4-(tert-butyl)phenyl)-1,1,1-trifluoro-4-methylpent-2-en-2-yl)benzoate (MW = 428.51 g/mol ) .

- Key Differences : Incorporates trifluoromethyl and tert-butyl groups on aliphatic chains.

- Impact :

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

*logP estimated via fragment-based methods.

Reactivity and Stability Insights

- Hydrolytic Stability : Ethyl esters generally exhibit higher resistance to hydrolysis than methyl esters due to increased steric hindrance . The tert-butyl group further shields the ester moiety, reducing enzymatic cleavage by carboxylesterases (CES) .

- Synthetic Utility : Tert-butyl esters outperform methyl and benzyl analogs in palladium-catalyzed allylic alkylation, achieving higher yields (e.g., 75% vs. <50% for methyl esters) .

- Biological Implications : Lipophilicity from the tert-butyl group may enhance blood-brain barrier penetration, though this requires validation via pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.